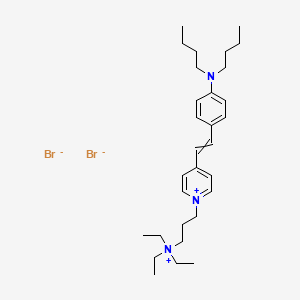

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide

Übersicht

Beschreibung

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinium core with styryl and dibutylamino substituents, making it an interesting subject for research in chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyridinium Core: Starting with a pyridine derivative, the core structure is formed through alkylation or other substitution reactions.

Introduction of Styryl Group: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.

Attachment of Dibutylamino Group: This step might involve nucleophilic substitution or other suitable reactions to attach the dibutylamino group.

Quaternization: The final step involves quaternization of the pyridinium nitrogen with a suitable alkylating agent, followed by the addition of dibromide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, potentially altering its electronic properties.

Reduction: Reduction reactions could modify the styryl or pyridinium components.

Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Name : N-(3-triethylammoniopropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide

- CAS Number : 149838-22-2

- Molecular Formula : C30H49Br2N3

- Molecular Weight : 611.54 g/mol

- Appearance : Dark red solid

- Solubility : Soluble in DMSO, virtually nonfluorescent in aqueous media but becomes fluorescent upon membrane incorporation.

Structure

FM1-43 consists of a lipophilic tail linked to a positively charged head through a double-bond bridge, contributing to its amphiphilic nature. This structure facilitates its interaction with cell membranes, allowing for effective labeling and visualization.

Neuroscience

FM1-43 is primarily used in neuroscience to study synaptic vesicle recycling. It labels the outer leaflet of the plasma membrane, enabling researchers to visualize the dynamics of vesicle fusion and endocytosis during neurotransmitter release.

Case Study: Synaptic Vesicle Dynamics

In studies involving hippocampal neurons, FM1-43 was employed to observe the rapid cycling of synaptic vesicles during stimulation. The dye's ability to fluoresce upon incorporation into membranes allowed for real-time imaging of vesicle exocytosis and subsequent endocytosis, providing insights into synaptic plasticity mechanisms.

Cell Membrane Studies

The compound is utilized to investigate membrane properties and dynamics. Its nonfluorescent nature in aqueous solutions reduces background noise, enhancing the clarity of fluorescence microscopy images when incorporated into membranes.

Case Study: Membrane Integrity Assessment

Research has shown that FM1-43 can be used to assess membrane integrity in various cell types. By monitoring fluorescence intensity changes, scientists can determine the effects of different treatments on membrane stability and permeability.

Drug Delivery Systems

FM1-43's lipophilic characteristics have led to its exploration in drug delivery systems. It can be used as a tracer to monitor the delivery of therapeutic agents across cellular membranes.

Case Study: Targeted Drug Delivery

In experiments involving targeted drug delivery to cancer cells, FM1-43 was used to track the uptake of drug-loaded nanoparticles. The fluorescence provided a means to evaluate the efficiency of cellular uptake and localization of therapeutic agents within target cells.

Targeting Mechanism

FM1-43 primarily targets cell membranes and inner membrane organelles. Its mechanism involves reversible incorporation into lipid bilayers, which enhances its fluorescent properties upon binding.

Biochemical Pathways

The primary biochemical pathways affected by FM1-43 include exocytosis and endocytosis processes associated with synaptic vesicles. The compound's lipophilic nature allows it to interact closely with lipid membranes, facilitating its role in visualizing cellular activities.

Storage Conditions

FM1-43 should be stored at -20°C for optimal stability. It is recommended to avoid repeated freeze-thaw cycles to maintain its efficacy.

Wirkmechanismus

The mechanism by which N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-triethylammoniopropyl)-4-(p-dimethylamino-styryl) pyridinium dibromide

- N-(3-triethylammoniopropyl)-4-(p-diethylamino-styryl) pyridinium dibromide

Uniqueness

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide is unique due to its specific substituents, which may confer distinct electronic, steric, and chemical properties compared to similar compounds

Biologische Aktivität

N-(3-triethylammoniopropyl)-4-(p-dibutylamino-styryl) pyridinium dibromide, commonly known as FM 1-43 , is a membrane marker widely used in cell biology and neurobiology. This compound is notable for its ability to label active neuronal membranes and study exocytosis, making it a valuable tool in neuroscience research.

- Molecular Formula : C30H49Br2N

- CAS Number : 149838-22-2

- Molar Mass : 561.49 g/mol

- Solubility : Water-soluble, non-fluorescent in aqueous solutions but exhibits strong fluorescence upon binding to membranes.

FM 1-43 operates by integrating into the outer layer of the plasma membrane. When neurons are activated and release neurotransmitters, the dye is internalized within recycled synaptic vesicles, leading to intense fluorescence that can be detected using standard fluorescein optical filters. This property allows researchers to visualize neuronal activity and quantify exocytosis effectively .

1. Neuronal Activity Detection

FM 1-43 is primarily employed to identify actively firing neurons. The dye's fluorescence intensity correlates with the level of neuronal activity, providing insights into synaptic function and neurotransmitter release mechanisms .

2. Exocytosis Quantification

The compound has been instrumental in studying the dynamics of exocytosis in neurons. By monitoring fluorescence changes, researchers can quantify the rate at which neurotransmitters are released during synaptic transmission .

3. Membrane Dynamics Studies

FM 1-43 is also used to investigate membrane dynamics during various cellular processes, including endocytosis and membrane recycling. Its ability to label membranes selectively allows for detailed studies of membrane trafficking in live cells .

Case Studies

Several studies have utilized FM 1-43 to explore various aspects of neuronal function:

- Study on Synaptic Vesicle Recycling : Researchers used FM 1-43 to visualize synaptic vesicle recycling in cultured neurons, revealing critical insights into the mechanisms governing neurotransmitter release and vesicle replenishment.

- Investigating Neuronal Plasticity : In a study examining long-term potentiation (LTP), FM 1-43 was employed to monitor changes in synaptic strength, demonstrating how activity-dependent changes affect synaptic efficacy over time.

Data Table: Fluorescence Properties of FM 1-43

| Parameter | Value |

|---|---|

| Excitation Wavelength | 488 nm |

| Emission Wavelength | 515 nm |

| Fluorescence Quantum Yield | High (specific value not disclosed) |

| Toxicity | Minimal toxicity to cells |

Eigenschaften

IUPAC Name |

3-[4-[2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUVCAGXYLMFEC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.